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Abstract
CYC065, also known as fadraciclib, is a second-generation, orally bioavailable, small molecule

inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).

[1][2][3][4] Its dual inhibitory action disrupts key cellular processes frequently dysregulated in

cancer, such as cell cycle progression and transcriptional regulation, leading to anti-

proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the

molecular targets of CYC065, its downstream signaling pathways, and a summary of its activity

in preclinical models.

Core Molecular Targets: CDK2 and CDK9
CYC065 is a potent, ATP-competitive inhibitor of CDK2 and CDK9.[2][3] The inhibition of these

two kinases forms the basis of its anti-cancer activity.

CDK2: In complex with Cyclin E, CDK2 is a critical regulator of the G1 to S phase transition

in the cell cycle. Hyperactivation of the CDK2/Cyclin E complex, often due to Cyclin E

(CCNE1) amplification, leads to uncontrolled cell proliferation. CYC065-mediated inhibition of

CDK2 induces cell cycle arrest at the G1/S checkpoint.[1]

CDK9: As a component of the positive Transcription Elongation Factor b (p-TEFb), CDK9

plays a crucial role in transcriptional regulation. It phosphorylates the C-terminal domain of
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RNA Polymerase II (RNA Pol II), a key step for the elongation of transcription. By inhibiting

CDK9, CYC065 prevents the phosphorylation of RNA Pol II, leading to a global suppression

of transcription of short-lived mRNAs, including those encoding key pro-survival and

oncogenic proteins.[5][6]

Quantitative Data: Potency and Efficacy
The following tables summarize the in vitro potency of fadraciclib against its primary targets

and its efficacy in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Fadraciclib

Target IC50 (nM)

CDK2 5

CDK9 26

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: In Vitro Efficacy of Fadraciclib in Cancer Cell Lines

Cell Line Type Specific Cell Lines IC50 Range (nM)
Key Molecular
Features

Uterine Serous

Carcinoma (USC)

CCNE1-

overexpressing
124.1 ± 57.8

High CCNE1 mRNA

and protein

Uterine Serous

Carcinoma (USC)

Low CCNE1-

expressing
415 ± 117.5

Low CCNE1

expression

Colorectal Cancer

(CRC) Patient-Derived

Organoids (PDOs)

18 CRC PDOs 2.65 ± 3.92 µM -

Data for USC cell lines sourced from MedChemExpress.[2] Data for CRC PDOs sourced from

an ASCO publication.[7]
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Downstream Signaling Pathways
The dual inhibition of CDK2 and CDK9 by CYC065 triggers a cascade of downstream events

that ultimately lead to cancer cell death.

Inhibition of Transcriptional Elongation
The primary mechanism of action following CDK9 inhibition is the suppression of transcriptional

elongation. This leads to the downregulation of key anti-apoptotic and oncogenic proteins with

short half-lives.

Downregulation of Mcl-1: Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein

belonging to the BCL-2 family. Its short mRNA and protein half-life makes it highly

susceptible to transcriptional inhibition. CYC065 treatment leads to a rapid decrease in Mcl-1

levels, tipping the balance towards apoptosis.[5][6]

Downregulation of MYC: The MYC oncoprotein is another critical target with a short half-life.

Inhibition of CDK9-mediated transcription leads to a reduction in MYC protein levels, thereby

inhibiting its oncogenic functions.[5]
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Caption: CYC065-mediated inhibition of CDK9 and transcriptional elongation.
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Induction of Cell Cycle Arrest and Apoptosis
Inhibition of CDK2 by CYC065 primarily impacts cell cycle progression, while the combined

effect on both CDK2 and CDK9 robustly induces apoptosis.

G1/S Phase Arrest: By inhibiting the CDK2/Cyclin E complex, CYC065 prevents the

phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F

transcription factors, leading to arrest at the G1/S checkpoint.[1][6]

Anaphase Catastrophe: In aneuploid cancer cells with excessive centrosomes, CDK2

inhibition can lead to multipolar cell division and a form of mitotic cell death known as

anaphase catastrophe.[8]

Induction of Apoptosis: The downregulation of Mcl-1, coupled with cell cycle arrest, creates a

cellular environment that strongly favors apoptosis. The induction of apoptosis is a key

mechanism of the anti-tumor activity of CYC065.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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